Technical Guide: 2-(Di-p-tolylphosphino)benzaldehyde (CAS: 1202865-03-9)
Technical Guide: 2-(Di-p-tolylphosphino)benzaldehyde (CAS: 1202865-03-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Di-p-tolylphosphino)benzaldehyde is a specialized phosphine ligand integral to modern synthetic organic chemistry. Its unique structure, featuring both a phosphine and an aldehyde functional group, allows it to act as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in key catalytic processes.
Physicochemical Properties
2-(Di-p-tolylphosphino)benzaldehyde is typically a powder with a melting point range of 105-111 °C.[1][2] It is classified as a combustible solid and requires storage in an inert atmosphere, preferably at 2-8°C.[3]
| Property | Value | Reference |
| CAS Number | 1202865-03-9 | [1][2][4] |
| Molecular Formula | C₂₁H₁₉OP | [1][2] |
| Molecular Weight | 318.35 g/mol | [1][2][4] |
| Appearance | Powder | [1][2] |
| Melting Point | 105-111 °C | [1][2] |
| Assay | ≥97% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Core Applications in Catalysis
This ligand is primarily employed in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its efficacy is noted in several key transformations vital for drug discovery and development.
Key Reaction Involvement: [1]
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Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
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Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
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Heck Reaction: C-C bond formation between an unsaturated halide and an alkene.
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Sonogashira Coupling: C-C bond formation between a terminal alkyne and an aryl or vinyl halide.
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Stille Coupling: C-C bond formation using organotin compounds.
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Negishi Coupling: C-C bond formation involving organozinc compounds.
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Hiyama Coupling: C-C bond formation with organosilicon compounds.
The di-p-tolylphosphino group provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, while the benzaldehyde moiety can be used for further functionalization or to modulate the ligand's electronic properties.
Experimental Protocols
While specific, detailed experimental protocols for reactions utilizing 2-(Di-p-tolylphosphino)benzaldehyde are not extensively documented in publicly available literature, general procedures for analogous phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions can be adapted. The following are representative protocols.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, where 2-(Di-p-tolylphosphino)benzaldehyde would serve as the phosphine ligand.
Materials:
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Aryl halide (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%)
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2-(Di-p-tolylphosphino)benzaldehyde (4 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium precursor, 2-(Di-p-tolylphosphino)benzaldehyde, and base.
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Add the anhydrous solvent via syringe.
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Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N bond formation between an aryl halide and an amine, utilizing a phosphine ligand such as 2-(Di-p-tolylphosphino)benzaldehyde.
Materials:
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Aryl halide (1.0 equiv)
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Amine (1.2 equiv)
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Palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol%)
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2-(Di-p-tolylphosphino)benzaldehyde (4 mol%)
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Strong base (e.g., NaOtBu, 1.4 equiv)
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Anhydrous solvent (e.g., Toluene)
Procedure:
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In a glovebox, charge a vial with the aryl halide, amine, base, palladium precursor, and 2-(Di-p-tolylphosphino)benzaldehyde.
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Seal the vial and add the anhydrous solvent.
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Heat the reaction mixture to the appropriate temperature (typically 100-110 °C) with stirring for 12-24 hours.
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After cooling to room temperature, dilute the mixture with an organic solvent.
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Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the resulting crude product by flash column chromatography.
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
2-(Di-p-tolylphosphino)benzaldehyde is classified under WGK 3, indicating it is hazardous to water.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Handling should be performed in a well-ventilated area or a fume hood. Due to its sensitivity, storage under an inert atmosphere is recommended to prevent degradation.
Conclusion
2-(Di-p-tolylphosphino)benzaldehyde is a valuable and versatile phosphine ligand for palladium-catalyzed cross-coupling reactions. Its application in forming crucial C-C and C-N bonds makes it a significant tool for chemists in the pharmaceutical and materials science industries. While specific literature detailing its use is sparse, the general protocols provided herein offer a solid foundation for its application in the laboratory. Further research and publication of its specific catalytic performance would be beneficial to the scientific community.
